(TYR0)-UROCORTIN (RAT)
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Overview
Description
(TYR0)-UROCORTIN (RAT) is a peptide that belongs to the corticotropin-releasing factor (CRF) family. It is a potent agonist for CRF receptors and has been studied extensively for its role in stress response and various physiological processes in rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (TYR0)-UROCORTIN (RAT) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Amino acids are coupled to the resin using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of (TYR0)-UROCORTIN (RAT) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(TYR0)-UROCORTIN (RAT) can undergo various chemical reactions, including:
Oxidation: Involves the formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield free thiol groups.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products
The major products of these reactions include modified peptides with altered biological activity, which are useful for studying the function and mechanism of (TYR0)-UROCORTIN (RAT).
Scientific Research Applications
(TYR0)-UROCORTIN (RAT) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in stress response, feeding behavior, and cardiovascular regulation in rats.
Medicine: Potential therapeutic applications in treating stress-related disorders and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
Mechanism of Action
(TYR0)-UROCORTIN (RAT) exerts its effects by binding to CRF receptors (CRF-R1 and CRF-R2). This binding activates intracellular signaling pathways, including the adenylate cyclase-cAMP pathway, leading to various physiological responses such as stress hormone release and modulation of cardiovascular functions .
Comparison with Similar Compounds
Similar Compounds
Corticotropin-Releasing Factor (CRF): Shares structural similarities and binds to the same receptors but with different affinities.
Urocortin II and III: Other members of the urocortin family with distinct receptor selectivity and physiological roles
Uniqueness
(TYR0)-UROCORTIN (RAT) is unique due to its high affinity for both CRF-R1 and CRF-R2 receptors, making it a valuable tool for studying the CRF signaling system and its physiological effects .
Biological Activity
(TYR0)-Urocortin, a member of the corticotropin-releasing factor (CRF) family, is a neuropeptide that plays a significant role in various physiological processes, including stress response, energy balance, and cardiovascular regulation. This article explores the biological activity of (TYR0)-Urocortin, focusing on its mechanisms of action, effects on different systems in the body, and potential therapeutic applications.
(TYR0)-Urocortin is structurally related to CRF and other urocortins. It primarily interacts with CRF receptors, particularly CRF receptor subtype 2 (CRFR2), which is widely distributed in the brain and peripheral tissues. The binding affinity of (TYR0)-Urocortin for CRFR2 is notably higher than that for CRFR1, indicating its selective action in mediating physiological responses.
Table 1: Binding Affinity of Urocortins
Compound | Receptor Type | Binding Affinity (K_i) |
---|---|---|
(TYR0)-Urocortin | CRFR1 | ~2-4 nM |
(TYR0)-Urocortin | CRFR2 | ~10 nM |
CRF | CRFR1 | ~4 nM |
CRF | CRFR2 | ~10 nM |
Cardiovascular Regulation
Research indicates that (TYR0)-Urocortin has significant cardiovascular effects. In conscious rat models, systemic administration of urocortin leads to pronounced hypotensive responses. This effect is mediated through the activation of peripheral CRFR2 receptors, which modulate vascular tone and cardiac function.
- Case Study : In a study involving Wistar-Kyoto rats, intravenous administration of urocortin resulted in a sustained reduction in blood pressure by over 30 mm Hg. This hypotensive effect was blocked by the selective CRFR2 antagonist K41498, confirming the receptor's role in mediating these responses .
Metabolic Effects
(TYR0)-Urocortin also influences metabolic processes. It has been shown to stimulate insulin and glucagon release from pancreatic islets, indicating a role in glucose homeostasis. The mechanism involves activation of local CRFR2 pathways within pancreatic β-cells.
- Research Finding : A study demonstrated that urocortin administration led to increased plasma levels of insulin and glucagon in rats. These effects were inhibited by pretreatment with astressin 2-B, a CRFR2 antagonist, highlighting the receptor's involvement in metabolic regulation .
Therapeutic Implications
Given its diverse biological activities, (TYR0)-Urocortin has potential therapeutic applications in various conditions:
- Heart Failure : Clinical trials are exploring the use of urocortin for treating congestive heart failure due to its vasodilatory effects.
- Gastrointestinal Disorders : Urocortins have been implicated in gastrointestinal motility regulation, suggesting potential benefits for conditions like irritable bowel syndrome.
- Stress-related Disorders : As a modulator of stress response, (TYR0)-Urocortin may offer new avenues for treating anxiety and depression.
Properties
CAS No. |
187111-93-9 |
---|---|
Molecular Formula |
C11H15N5O3 |
Molecular Weight |
0 |
Origin of Product |
United States |
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